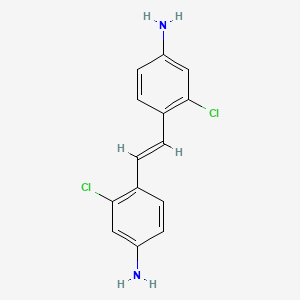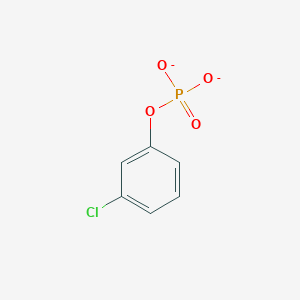
3-Chlorophenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorophenyl phosphate: is an organophosphorus compound characterized by the presence of a phosphate group attached to a 3-chlorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorophenyl phosphate typically involves the reaction of 3-chlorophenol with phosphorus oxychloride (POCl₃) under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
3-Chlorophenol+POCl3→3-Chlorophenyl phosphate+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chlorophenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of phosphites or phosphine oxides.
Substitution: Formation of substituted phenyl phosphates.
Aplicaciones Científicas De Investigación
Chemistry: 3-Chlorophenyl phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme activities, especially those involving phosphorylation and dephosphorylation processes.
Industry: In industrial applications, this compound is used as an intermediate in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chlorophenyl phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can mimic the natural substrates of enzymes, allowing the compound to act as an inhibitor or activator. The molecular pathways involved often include phosphorylation and dephosphorylation processes, which are critical in cellular signaling and metabolism.
Comparación Con Compuestos Similares
Phenyl phosphate: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
2-Chlorophenyl phosphate: The chlorine atom is positioned differently, affecting the compound’s reactivity and interaction with enzymes.
4-Chlorophenyl phosphate: Similar to 3-Chlorophenyl phosphate but with the chlorine atom in the para position, which can influence its chemical properties and applications.
Uniqueness: this compound is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
77368-40-2 |
|---|---|
Fórmula molecular |
C6H4ClO4P-2 |
Peso molecular |
206.52 g/mol |
Nombre IUPAC |
(3-chlorophenyl) phosphate |
InChI |
InChI=1S/C6H6ClO4P/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4H,(H2,8,9,10)/p-2 |
Clave InChI |
OUWUZJDWCPZADV-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC(=C1)Cl)OP(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Butyltetrazolo[1,5-a]pyrimidine](/img/structure/B14441118.png)
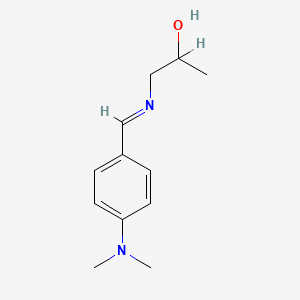
![2-[(Diphenylphosphanyl)methyl]phenol](/img/structure/B14441128.png)
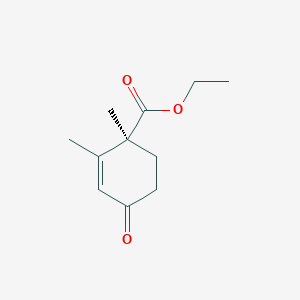
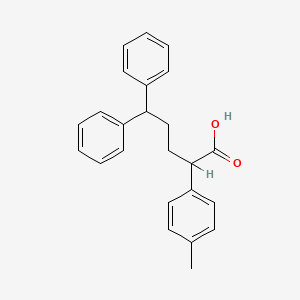
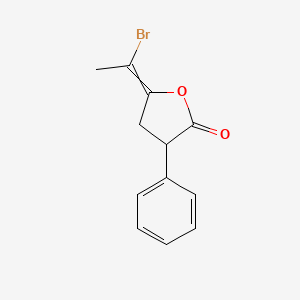
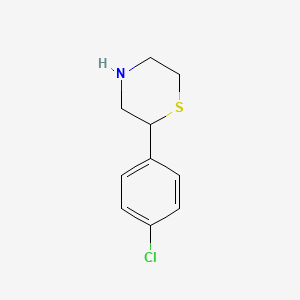
![(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol](/img/structure/B14441147.png)

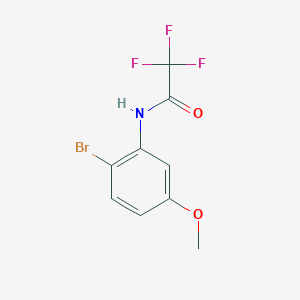
![1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14441166.png)

